molecular formula C20H16ClNO4S B4191796 Methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate

Methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate

Cat. No.: B4191796
M. Wt: 401.9 g/mol
InChI Key: VRMUVJGSESXMBB-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a furan ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:

    Formation of the Benzoate Ester: This can be achieved by esterification of 5-chloro-2-aminobenzoic acid with methanol in the presence of a strong acid catalyst.

    Introduction of the Furoyl Group: The furoyl group can be introduced through a coupling reaction with 5-[(phenylthio)methyl]-2-furoic acid using a coupling agent like DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The phenylthio group may interact with thiol-containing enzymes, while the furoyl and benzoate moieties could interact with other biological molecules. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-methoxy-4-((phenylacetyl)amino)benzoate
  • 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole

Uniqueness

Methyl 5-chloro-2-({5-[(phenylthio)methyl]-2-furoyl}amino)benzoate is unique due to the presence of the phenylthio group and the furoyl moiety, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

IUPAC Name

methyl 5-chloro-2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c1-25-20(24)16-11-13(21)7-9-17(16)22-19(23)18-10-8-14(26-18)12-27-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMUVJGSESXMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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